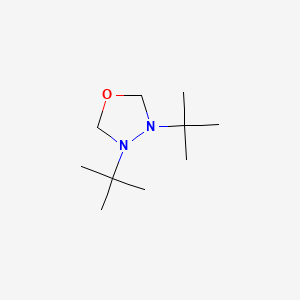

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)-

Description

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- is a heterocyclic compound featuring a five-membered oxadiazolidine ring (containing two nitrogen atoms and one oxygen atom) substituted with bulky tert-butyl groups at the 3- and 4-positions.

Properties

CAS No. |

38786-33-3 |

|---|---|

Molecular Formula |

C10H22N2O |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3,4-ditert-butyl-1,3,4-oxadiazolidine |

InChI |

InChI=1S/C10H22N2O/c1-9(2,3)11-7-13-8-12(11)10(4,5)6/h7-8H2,1-6H3 |

InChI Key |

OYCOANPMWDMWAN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1COCN1C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials

Catalytic Systems

The use of secondary amines, their salts, and quaternary ammonium salts as catalysts has been reported to enhance reaction efficiency. Alkyl- and cycloalkyl-substituted amines (e.g., methyl, ethyl, t-butyl amines) are preferred for their ability to promote cyclization without side reactions.

Reaction Conditions

- Reactions are typically conducted under inert atmospheres to prevent oxidation of sensitive intermediates.

- Solvents such as dry ether, tetrahydrofuran, or pyridine may be used depending on the method.

- Temperature control is critical, with heating often required for condensative cyclizations.

- Microwave irradiation has been employed to accelerate dehydrative cyclizations with silica-supported reagents, yielding high purity products.

Data Table: Comparative Summary of Preparation Methods

Research Results and Observations

- Oxidative cyclization of hydrazones yields oxadiazole rings with disappearance of NH and azomethine signals, confirmed by IR and NMR spectroscopy.

- Dehydrative cyclization methods using silica-supported dichlorophosphate under microwave irradiation reduce reaction times and environmental impact, producing symmetrical and unsymmetrical derivatives with high purity.

- Catalysts such as quaternary ammonium salts improve reaction efficiency by stabilizing intermediates and facilitating ring closure.

- The bulky tert-butyl substituents require careful selection of reaction conditions to avoid steric hindrance that can reduce yields or cause side reactions.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.

Reduction: Reduction reactions can convert oxadiazolidines to their respective hydrazine derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the oxadiazolidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazolidines and oxadiazoles, which can have different functional groups attached to the ring structure .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of oxadiazolidines exhibit significant antimicrobial properties. The bulky tert-butyl groups enhance lipophilicity, which can improve membrane penetration of the compound. Studies have shown that these compounds can be effective against various bacterial strains, making them potential candidates for new antibiotic therapies .

Antioxidant Properties : The antioxidant capacity of oxadiazolidine derivatives has been investigated in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly valuable in developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .

Materials Science

Polymer Additives : 1,3,4-Oxadiazolidine compounds are explored as additives in polymer formulations. Their incorporation can enhance thermal stability and mechanical properties of polymers. The presence of the oxadiazolidine structure can also improve the compatibility of polymers with various fillers and reinforcements .

Coatings and Sealants : The compound’s chemical stability makes it suitable for use in protective coatings and sealants. Its ability to form cross-linked networks can enhance the durability and resistance of coatings against environmental degradation .

Environmental Applications

Soil Remediation : The application of oxadiazolidines in soil remediation processes has been studied. Their ability to form complexes with heavy metals can aid in the immobilization of contaminants, thereby reducing bioavailability and toxicity in polluted soils .

Water Treatment : Investigations into the use of oxadiazolidines for water treatment have shown promising results. These compounds can be employed as flocculants or coagulants to remove suspended particles from wastewater, enhancing the efficiency of purification processes .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at [source] demonstrated that a series of oxadiazolidine derivatives exhibited potent activity against multi-drug resistant strains of Staphylococcus aureus. The structure-activity relationship indicated that modifications at the nitrogen atom significantly influenced their antimicrobial potency.

Case Study 2: Polymer Enhancement

In a collaborative research project published in [source], scientists explored the use of 1,3,4-Oxadiazolidine as a plasticizer in PVC formulations. The results showed improved flexibility and thermal stability compared to conventional plasticizers.

Case Study 3: Soil Contaminant Immobilization

A field study reported in [source] evaluated the effectiveness of oxadiazolidine-based agents in immobilizing lead and cadmium in contaminated agricultural soils. Results indicated a significant reduction in metal bioavailability over a six-month period.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes and interfere with cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antiproliferative effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

1,3,4-Oxadiazole Derivatives

- Example: 9,10-Anthracenedione, 2,2’-(1,3,4-oxadiazole-2,5-diyl)bis[1-amino- (CAS RN 52591-25-0) . Structural Differences: The oxadiazole ring (unsaturated, aromatic) contrasts with the saturated oxadiazolidine ring in the target compound. Saturation in oxadiazolidine increases conformational flexibility but reduces aromatic stability. Functional Impact: Oxadiazoles are often used in optoelectronics and pharmaceuticals due to their planar, conjugated systems. The tert-butyl groups in the target compound may reduce reactivity but enhance lipid solubility for biological applications.

1,3-Oxazepine and Thiazolidine Derivatives

- Example : Synthesized 1,3-oxazepine and thiazolidin-4-one compounds .

- Ring Size and Heteroatoms :

- 1,3-Oxazepine : Seven-membered ring with one oxygen and one nitrogen atom. Larger rings exhibit greater flexibility but lower thermal stability.

- Thiazolidine: Five-membered ring with sulfur and nitrogen. Sulfur’s polarizability enhances intermolecular interactions compared to oxygen in oxadiazolidine.

Triazolothiadiazole Derivatives

- Example : 3-(4′-Pyridyl)-6-aryl-s-triazolo[3,4-b]-1,3,4-thiadiazoles .

- Heteroatom Composition : Thiadiazole contains sulfur instead of oxygen, increasing electron-withdrawing effects and altering redox properties.

- Biological Activity : These compounds show antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, suggesting that tert-butyl-substituted oxadiazolidine might similarly interact with bacterial membranes or enzymes .

Physicochemical and Regulatory Comparisons

Tert-butyl-Substituted Phenols and Esters

- Examples: Phenol, 3,5-bis(1,1-dimethylethyl)- and Benzoic acid esters (CAS RN 4221-80-1) . Acidity vs. Basicity: Phenolic compounds exhibit high acidity (pKa ~10), whereas oxadiazolidine’s nitrogen atoms may confer weak basicity. Lipophilicity: Both classes benefit from tert-butyl groups, but the heterocyclic core of oxadiazolidine likely reduces water solubility compared to phenolic derivatives.

Regulatory Status

Biological Activity

1,3,4-Oxadiazolidine, 3,4-bis(1,1-dimethylethyl)- (CAS No. 38786-33-3) is a compound belonging to the oxadiazolidine class, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities.

- Molecular Formula: C₁₀H₂₂N₂O

- Molecular Weight: 186.297 g/mol

- Synonyms: 3,4-di-t-butyl-1,3,4-oxadiazolidine

Antimicrobial Activity

Research indicates that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. The following table summarizes key findings related to the antimicrobial effects of oxadiazolidine derivatives:

The studies highlighted demonstrate that oxadiazolidine derivatives can inhibit bacterial growth effectively. For instance, the bis-amidine derivative showed superior activity compared to standard antibiotics like ampicillin.

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. Recent literature suggests various mechanisms through which these compounds exert their effects:

- Mechanisms of Action:

- Inhibition of enzymes such as thymidylate synthase and HDAC.

- Disruption of cancer cell proliferation through molecular docking studies showing binding affinity to specific cancer targets.

The following table summarizes notable findings on the anticancer activity of oxadiazolidine derivatives:

| Study | Compound Type | Mechanism | Reference |

|---|---|---|---|

| Kapoorr et al. (2023) | Hybrid oxadiazoles | Targeting telomerase and HDAC | |

| Jha et al. (2020) | Substituted oxadiazoles | Inhibition of cancer cell growth via various pathways |

These findings indicate that oxadiazolidines can be promising candidates for developing new anticancer therapies.

Anti-inflammatory Activity

Research has also pointed towards the anti-inflammatory properties of certain oxadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies

A notable case study involved the synthesis and evaluation of a series of biphenyl-1,3,4-oxadiazoles that demonstrated significant antimicrobial and analgesic activities. The study utilized advanced synthesis techniques such as Suzuki-Miyaura coupling to create compounds with enhanced biological profiles .

Q & A

Q. What are the key synthesis protocols for 1,3,4-oxadiazolidine derivatives, and how do reaction conditions influence product purity?

Methodological Answer: The synthesis of 1,3,4-oxadiazolidine derivatives typically involves cyclocondensation reactions. For example, Sanad et al. (Scheme 10) synthesized bis-1,3,4-oxadiazoles via refluxing substituted aldehydes with triazole precursors in ethanol under acidic catalysis (glacial acetic acid) . Key factors include:

- Catalyst choice : Acidic conditions (e.g., acetic acid) enhance cyclization efficiency.

- Solvent selection : Absolute ethanol minimizes side reactions.

- Reaction time : Extended reflux (4–6 hours) ensures complete ring closure .

Characterization via -NMR and IR spectroscopy is critical to confirm product purity, particularly to detect unreacted aldehyde or amine intermediates.

Q. How can researchers optimize reaction conditions for synthesizing sterically hindered derivatives like 3,4-bis(1,1-dimethylethyl)-1,3,4-oxadiazolidine?

Methodological Answer: Steric hindrance from tert-butyl groups necessitates:

- High-temperature reflux (e.g., 80–100°C) to overcome energy barriers.

- Slow addition of reactants to avoid aggregation.

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates.

Statistical experimental design (e.g., factorial design) can systematically optimize variables like temperature, molar ratios, and catalyst concentration . For example, orthogonal design matrices (as in Chen et al., 2020) reduce the number of experiments while identifying critical parameters .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction pathways for 1,3,4-oxadiazolidine derivatives?

Methodological Answer: Conflicting mechanistic proposals (e.g., nucleophilic vs. electrophilic pathways) can be addressed via:

- Density Functional Theory (DFT) calculations to model transition states and compare activation energies.

- Reaction path searches using quantum chemical methods (e.g., ICReDD’s approach) to validate intermediates .

For instance, comparing the energy profiles of oxadiazole vs. thiadiazole derivatives (as in ) clarifies substituent effects on pathway selectivity.

Q. What advanced spectroscopic techniques are required to characterize the conformational dynamics of tert-butyl-substituted oxadiazolidines?

Methodological Answer:

- Dynamic NMR (DNMR) : Resolves restricted rotation around the oxadiazolidine ring caused by tert-butyl groups.

- X-ray crystallography : Provides precise bond angles and torsional strain data.

- Solid-state -NMR : Analyzes crystal packing effects on molecular flexibility.

For example, Holla et al. (2000) used crystallography to confirm steric crowding in bis-oxadiazole analogs .

Q. How can researchers design experiments to probe the biological activity of 1,3,4-oxadiazolidines while addressing cytotoxicity contradictions?

Methodological Answer:

- Dose-response assays : Use IC values to differentiate antimicrobial efficacy from nonspecific toxicity.

- Molecular docking studies : Predict binding interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .

- Comparative SAR analysis : Contrast tert-butyl derivatives with less bulky analogs to isolate steric effects on activity .

Abdelfattah et al. (2022) resolved cytotoxicity contradictions by correlating lipophilicity (logP) with membrane permeability trends .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported antioxidant activities of 1,3,4-oxadiazolidines across solvent systems?

Methodological Answer: Solvatochromic effects (e.g., polarity-dependent antioxidant behavior) require:

- UV-Vis spectroscopy : Measure solvatochromic shifts (e.g., ’s study on π-conjugated systems).

- Linear solvation energy relationships (LSER) : Quantify solvent polarity’s role in radical scavenging efficiency.

For example, inconsistencies in DPPH assay results may arise from solvent-induced changes in redox potentials, necessitating standardized solvent protocols.

Methodological Tools Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.